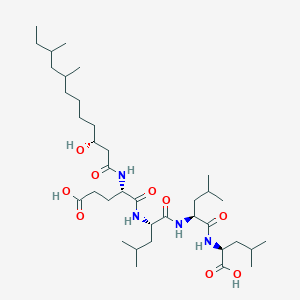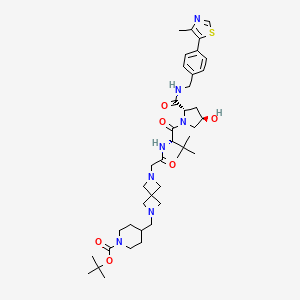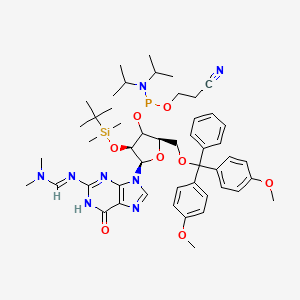
Salicyluric acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salicyluric acid-d4 is a deuterated form of salicyluric acid, which is an endogenous metabolite of salicylic acid. The deuterium labeling in this compound makes it particularly useful in scientific research as a tracer in metabolic studies. This compound is often used to study the pharmacokinetics and metabolism of salicylic acid and its derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Salicyluric acid-d4 can be synthesized through the reaction of deuterated salicylic acid with glycine. The reaction typically involves the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms into the final product. The reaction conditions often include heating the mixture to facilitate the formation of the amide bond between the carboxyl group of salicylic acid and the amino group of glycine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired product with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Salicyluric acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to salicylic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxyl and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of salicylic acid and its conjugates. For example, oxidation can yield quinones, while reduction can regenerate salicylic acid .
Wissenschaftliche Forschungsanwendungen
Salicyluric acid-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studying the metabolic pathways of salicylic acid.
Biology: Helps in understanding the role of salicylic acid in plant defense mechanisms.
Medicine: Used in pharmacokinetic studies to track the metabolism and excretion of salicylic acid in the human body.
Industry: Employed in the development of new drugs and formulations by providing insights into the metabolic fate of salicylic acid derivatives
Wirkmechanismus
Salicyluric acid-d4 exerts its effects primarily through its role as a metabolite of salicylic acid. The mechanism involves the conjugation of salicylic acid with glycine, forming salicyluric acid, which is then excreted via the kidneys. This pathway is similar to the excretion of benzoic acid as hippuric acid. The molecular targets include enzymes involved in the conjugation process, such as glycine N-acyltransferase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic acid-d4: Another deuterated form used as an internal standard for quantification.
Salicyluric acid: The non-deuterated form, which is a natural metabolite of salicylic acid.
Methyl salicylate: A related compound used for its analgesic and anti-inflammatory properties
Uniqueness
Salicyluric acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of deuterium atoms allows for precise tracking using mass spectrometry, making it invaluable in pharmacokinetic and metabolic studies .
Eigenschaften
Molekularformel |
C9H9NO4 |
|---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
2-[(2,3,4,5-tetradeuterio-6-hydroxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H9NO4/c11-7-4-2-1-3-6(7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13)/i1D,2D,3D,4D |
InChI-Schlüssel |
ONJSZLXSECQROL-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NCC(=O)O)O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)



